Benzoic acid-d5

Descripción general

Descripción

Benzoic acid-d5 is a deuterated derivative of Benzoic acid . It is a white to light beige fine crystalline powder . It is primarily used as an internal standard for the quantification of Benzoic Acid by GC- or LC-mass spectrometry .

Synthesis Analysis

The industrial synthesis of Benzoic acid, and by extension Benzoic acid-d5, involves the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates .

Molecular Structure Analysis

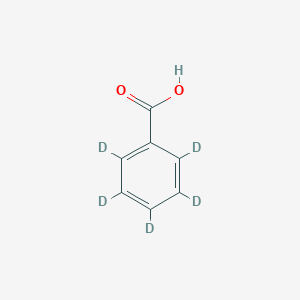

Benzoic acid-d5 has a similar chemical structure to regular Benzoic acid, except that the hydrogen atoms are replaced by the isotope deuterium (D) .

Chemical Reactions Analysis

Benzoic acid can undergo various reactions. For instance, it can be oxidized to phenol using strong oxidizing agents . Also, it reacts with hydroxyl radicals in both gas and aqueous phases .

Physical And Chemical Properties Analysis

Benzoic acid-d5 is a white to light beige fine crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance (NMR) Spectroscopy

Benzoic acid-d5 is primarily used as a labeled compound in NMR spectroscopy. Its deuterated form is essential for achieving accurate and interference-free measurements in NMR analysis, which is pivotal in structural elucidation and quantification of compounds in chemical and biochemical research .

Clinical Diagnostics

In medical research, Benzoic acid-d5 serves as an internal standard for the quantification of benzoic acid in biological samples. This application is crucial for monitoring therapeutic levels of sodium benzoate in the treatment of nonketotic hyperglycinemia (NKH), a metabolic disorder. Accurate measurement ensures that the concentrations remain within a therapeutic range to avoid renal toxicity .

Environmental Science

Researchers utilize Benzoic acid-d5 to study the physicochemical properties and microbial community structures of soils. It helps in understanding the allelopathic effects of benzoic acid on plant growth and soil health, providing insights into sustainable agricultural practices .

Analytical Chemistry

In analytical chemistry, Benzoic acid-d5 is used for method development and validation. It acts as a calibration standard in the determination of various compounds by techniques such as gas chromatography-mass spectrometry (GC-MS), ensuring the precision and accuracy of the analytical methods .

Pharmacokinetics

Benzoic acid-d5 is instrumental in pharmacokinetic studies. It aids in the investigation of drug metabolism and distribution within the body. By serving as a tracer or a standard, it allows for the tracking of benzoic acid derivatives and their metabolites .

Food Science

In food science, Benzoic acid-d5 can be used to trace the presence and concentration of benzoic acid in food products. This is important for food safety and quality control, ensuring that preservative levels comply with regulatory standards .

Material Science

The compound finds application in material science for the study of reaction mechanisms at the air-water interface. It helps in understanding the behavior of organic molecules in different environments, which is valuable for the development of new materials .

Microbiology

Benzoic acid-d5 is used in microbiology to investigate the effects of exogenous benzoic acid on microbial communities. This research can lead to the development of new antimicrobial agents and strategies for controlling microbial growth .

Mecanismo De Acción

Target of Action

Benzoic acid-d5, a deuterium-labeled derivative of benzoic acid, primarily targets bacteria and fungi . It acts as an antimicrobial agent, inhibiting the growth of these microorganisms .

Mode of Action

The interaction of benzoic acid-d5 with its targets involves the inhibition of microbial growth. This is achieved by disrupting the metabolic processes of the bacteria and fungi, thereby preventing their proliferation . .

Biochemical Pathways

Benzoic acid-d5 affects the metabolic pathways of the targeted microorganisms. By inhibiting their growth, it disrupts the biochemical processes necessary for their survival and reproduction

Pharmacokinetics

It is known that benzoic acid, the parent compound, is soluble in water . Its solubility influences its bioavailability, as it determines the extent to which the compound can be absorbed and distributed within the body . More research is needed to fully understand the ADME properties of benzoic acid-d5.

Result of Action

The primary result of benzoic acid-d5’s action is the inhibition of bacterial and fungal growth . This antimicrobial activity makes it a valuable component in various applications, including food preservation and cosmetic products

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzoic acid-d5. For instance, the pH of the surrounding environment can affect the ionization state of benzoic acid, which in turn can influence its solubility and hence its bioavailability . Additionally, the presence of other substances, such as salts, can also impact the absorption spectra of benzoic acid

Safety and Hazards

Benzoic acid-d5 may cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910574 | |

| Record name | (~2~H_5_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid-d5 | |

CAS RN |

1079-02-3 | |

| Record name | Benzoic-2,3,4,5,6-d5 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadeuteriobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H5)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is benzoic acid-d5 used in quantitative analysis of complex biological samples?

A: Benzoic acid-d5 can be used as a labeling reagent in mass spectrometry-based quantitative analysis. [] Specifically, it can be converted into benzoic acid-d5 N-succinimidyl ester (d-BzOSu), which reacts with glycopeptides. This labeling strategy improves ionization efficiency in mass spectrometry, allowing for more sensitive and accurate quantification of glycopeptides in complex mixtures like human serum. [] By comparing the signal intensities of labeled analytes from different samples, researchers can determine relative abundances of glycopeptides and gain insights into biological processes. []

Q2: Can you explain the interaction of benzoic acid-d5 with theobromine and its significance?

A: Research using proton magnetic resonance (PMR) spectroscopy has shown that benzoic acid-d5 interacts with theobromine in a similar manner to non-deuterated benzoic acid. [] This interaction leads to an upfield shift in the signals of theobromine's methyl groups. [] This shift suggests that the interaction involves a stacking arrangement, either vertical or plane-to-plane, between the aromatic rings of theobromine and benzoic acid-d5. [] Understanding such interactions can be crucial for pharmaceutical formulations and predicting drug interactions.

Q3: What is a key advantage of using deuterated compounds like benzoic acid-d5 in chemical synthesis?

A: Deuterated compounds like benzoic acid-d5 are very useful in organic synthesis. A key advantage is their ability to introduce deuterium atoms into other molecules. [] The high temperature and dilute acid (HTDA) method allows for the replacement of aromatic hydrogen atoms with deuterium using deuterated water (D2O) as the deuterium source. [] This technique is valuable for preparing specifically deuterated compounds, which can be used as internal standards in quantitative analysis, mechanistic probes in reaction studies, or for modifying the properties of pharmaceuticals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)